molecular formula C7H9NO B8449969 1-(2-Propynyl)-3-pyrrolidinone

1-(2-Propynyl)-3-pyrrolidinone

Cat. No. B8449969
M. Wt: 123.15 g/mol
InChI Key: OOHHAWWMVLFIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05100909

Procedure details

1-(2-propynyl)-3-pyrrolidinone, prepared from propargyl bromide and the potassium salt of pyrrolidinone, is reacted with paraformaldehyde and diethylamine using cuprous chloride as catalyst to give 1-[4-(diethylamino)-2-butynyl]-2-pyrrolidinone. This compound is reacted with cyanogen bromide to give 1-(4-bromo-2-propynyl)-2-pyrrolidinone (BPP) which is then reacted with excess imidazole to give 1-[4-(1H-imidazol-1-yl)-2-butynyl]-2-pyrrolidinone (Compound 1, shown in Table 1). It was essential to avoid the use of strong bases in this reaction, because when BPP is reacted with the potassium salt of imidazole the allene is yielded as the major product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH2:8][CH2:7][C:6](=O)[CH2:5]1)[C:2]#[CH:3].[CH2:10](Br)C#C.[K].[NH:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20].C=O.C(NCC)C>>[CH2:5]([N:4]([CH2:8][CH3:7])[CH2:1][C:2]#[C:3][CH2:10][N:15]1[CH2:19][CH2:18][CH2:17][C:16]1=[O:20])[CH3:6] |^1:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)N1CC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Step Three
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC#CCN1C(CCC1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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